molecular formula C24H21N3O4 B2378513 N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941956-29-2

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2378513
CAS RN: 941956-29-2
M. Wt: 415.449
InChI Key: HXECZTWCTQGPPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DPAQ, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DPAQ belongs to the class of quinazoline derivatives and has shown promising results in various studies as an anticancer agent.

Scientific Research Applications

Antitumor Activity

Research has demonstrated significant antitumor activity in novel quinazolinone analogues. For example, a study focusing on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones found that some analogues displayed broad-spectrum antitumor activity, with potencies 1.5–3.0-fold greater compared to the positive control, 5-fluorouracil. These compounds showed selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones revealed that some compounds exhibited good activity against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).

Synthesis of Complex Organic Structures

The synthesis of complex organic molecules using quinazolinone derivatives has been explored, with one study detailing a high-yielding cyclisation of a related compound to produce (±)-crispine A, showcasing the compound's utility in synthetic organic chemistry (King, 2007).

Molecular Docking and Drug Design

Quinazolinone derivatives have also been studied for their binding affinities through molecular docking, aiding in drug design. A study on the synthesis and evaluation of quinazolinyl acetamides for analgesic and anti-inflammatory activities involved molecular docking to understand the interactions at the molecular level, suggesting these compounds' potential in drug development (Alagarsamy et al., 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXECZTWCTQGPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

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